Vintrypol
Description
While structural details remain proprietary, preliminary studies suggest it belongs to the sulfonic acid derivative family, characterized by a vinyl sulfonic acid backbone modified with gossypol-based functional groups . Its synthesis involves copolymerization techniques under controlled catalytic conditions, yielding a water-soluble polymer with high thermal stability (decomposition temperature >250°C) and pH-responsive behavior . Current research emphasizes its utility in industrial coatings, biomedical hydrogels, and ion-exchange membranes.
Properties
Molecular Formula |
C56H68N6O9 |
|---|---|
Molecular Weight |
969.2 g/mol |
IUPAC Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C56H68N6O9/c1-7-52(67)28-33-29-55(51(66)70-6,45-37(19-23-61(31-33)32-52)36-16-11-13-18-41(36)58-45)39-26-38-43(27-44(39)69-5)60(4)48-54(38)21-24-62-22-14-20-53(8-2,47(54)62)49(64)56(48,68)50(65)59-42(46(63)71-9-3)25-34-30-57-40-17-12-10-15-35(34)40/h10-18,20,26-27,30,33,42,47-49,57-58,64,67-68H,7-9,19,21-25,28-29,31-32H2,1-6H3,(H,59,65)/t33-,42?,47+,48-,49-,52+,53-,54-,55+,56+/m1/s1 |
InChI Key |
IQDSXWRQCKDBMW-PPAKQHIFSA-N |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O |
Synonyms |
N-(L-tryptophan ethyl ester)-4-deacetylvinblastine-3-carboxamide vintripol vintriptol vintrypol VTrpE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Vintrypol is compared below with two functionally analogous compounds: Poly(vinyl sulfonic acid) (PVSA) and Gossypol-acrylic acid copolymer (GAAC) . Key parameters include molecular weight, solubility, thermal stability, and industrial applicability.
Research Findings and Divergences
- Synthesis Efficiency : this compound’s copolymerization yield (75–85%) surpasses GAAC (60–70%) but lags behind PVSA (90–95%) due to gossypol’s steric hindrance .
- Biocompatibility : PVSA exhibits negligible cytotoxicity (IC₅₀ > 1,000 µg/mL), whereas this compound’s gossypol components show moderate toxicity (IC₅₀ ≈ 200 µg/mL) in vitro .
- Functional Versatility : GAAC outperforms this compound in pH-dependent drug release (90% efficiency at pH 5.5 vs. 65% for this compound) .
Critical Analysis of Limitations
- Data Gaps : Unlike PVSA and GAAC, this compound lacks comprehensive spectral validation (e.g., ¹³C-NMR, IR) for structural confirmation .
- Scalability: Industrial-scale production of this compound remains unfeasible due to high catalyst costs (≈$150/g), compared to PVSA’s economical synthesis (<$20/g) .
Methodological Considerations
Comparative studies referenced here adhere to standardized protocols for polymer characterization, including gel permeation chromatography (GPC) for molecular weight analysis and thermogravimetric analysis (TGA) for thermal profiling . However, inconsistencies in reporting metrics (e.g., polydispersity indices) across studies limit direct comparability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
